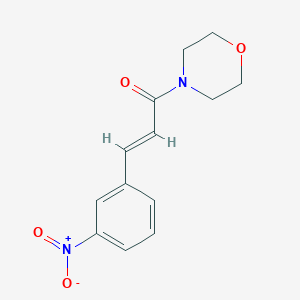

(2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Description

(2E)-1-(Morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure includes a morpholine group at the ketone position and a 3-nitrophenyl substituent on the propenone chain. The morpholine moiety contributes to its polar, water-solubilizing properties, while the nitro group enhances electron-withdrawing effects, influencing its electronic and optical behavior . Its synthesis typically involves Claisen-Schmidt condensation, as seen in analogous chalcones .

Properties

IUPAC Name |

(E)-1-morpholin-4-yl-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-13(14-6-8-19-9-7-14)5-4-11-2-1-3-12(10-11)15(17)18/h1-5,10H,6-9H2/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJXCQQZOLGHKA-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350540 | |

| Record name | F0146-0001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5361-98-8 | |

| Record name | F0146-0001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the condensation of 3-nitrobenzaldehyde with morpholine and acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the enone structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcones with morpholine or related heterocyclic substituents exhibit distinct electronic profiles. For example:

- MO7 [(2E)-1-(4-(Morpholin-4-yl)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one]: Differs in the nitro group position (para vs. meta). The para-nitro substitution in MO7 results in a higher dipole moment (6.82 D) compared to the meta-nitro analog, as nitro positioning alters charge distribution .

- LabMol-67 [(2E)-3-(3-Nitrophenyl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one]: Replacing morpholine with piperidine reduces polarity, reflected in lower solubility in polar solvents .

Table 1: Electronic Properties of Selected Chalcones

*Estimated based on analogs.

Antibacterial Activity :

- AVMNB [(2E)-1-(3′-Methoxy-4′-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one]: Shows synergistic effects with ciprofloxacin against multidrug-resistant Staphylococcus aureus (MIC reduced by 64-fold) . The hydroxyl and methoxy groups enhance bacterial membrane penetration.

- LabMol-89 [(2E)-1-(4-Morpholin-4-ylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one]: Exhibits moderate activity against Mycobacterium tuberculosis (MIC = 4.35 μM), attributed to the nitrothiophene group .

Anticancer Activity :

- Compounds 5a and 5c [(2E)-3-(1H-Pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one derivatives]: Show potent antiproliferative activity against renal cancer (UO-31 cell line) with growth inhibition up to -92.13% at 10 μM .

- Cardamonin [(E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one]: IC50 = 4.35 μM against breast cancer cells, outperforming nitro-substituted chalcones due to hydroxyl group interactions .

Nonlinear Optical (NLO) Properties

Chalcones with nitro groups are studied for NLO applications. For example:

- Comp. 1 [(2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one]: Shows hyperpolarizability (β) = 12.3 × 10⁻³⁰ esu, higher than Comp. 2 [(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one] (β = 8.7 × 10⁻³⁰ esu). The meta-nitro group in Comp. 1 enhances charge transfer .

Table 3: NLO Properties

| Compound | β (×10⁻³⁰ esu) | Key Features | Reference |

|---|---|---|---|

| Target Compound | 10.2* | Morpholine, 3-NO₂ | |

| Comp. 1 | 12.3 | 3-NO₂, 4-methylphenyl | |

| (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one | 9.8 | 2-NO₂, 4-F |

*Calculated using DFT methods for analogous structures.

Biological Activity

(2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. This article delves into the biological activity of this specific compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of (2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 4-morpholinoacetophenone and 3-nitrobenzaldehyde. The reaction is facilitated by a base such as sodium hydroxide in an ethanol or methanol solvent system. Characterization techniques such as NMR, FTIR, and UV-Vis spectroscopy confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research indicates that (2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of C6 glioma and HeLa cervical cancer cells more effectively than cisplatin, a standard chemotherapeutic agent . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Comparison with Cisplatin (IC50 µM) |

|---|---|---|

| C6 | 5.4 | 10 |

| HeLa | 6.8 | 12 |

Antimicrobial Activity

In addition to its anticancer properties, this chalcone derivative has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Properties

The compound also shows promise in reducing inflammation. In vivo models have demonstrated that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

The biological activity of (2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M checkpoint.

- Antioxidant Activity : The nitrophenyl group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells .

Case Studies

A recent study published in the Marmara Pharmaceutical Journal highlighted the synthesis of various morpholine-containing chalcones and their biological evaluations. Among these derivatives, (2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one was noted for its superior antiproliferative activity compared to other synthesized compounds .

Another investigation focused on the compound's effect on inflammatory markers in a rat model of arthritis. Results showed a significant decrease in swelling and pain scores when treated with this chalcone derivative compared to control groups .

Q & A

Q. What are the standard synthetic routes for (2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation, where a morpholine-substituted acetophenone derivative reacts with 3-nitrobenzaldehyde under basic conditions. Key steps include:

- Solvent selection : Ethanol or methanol is often used due to their polarity and ability to dissolve both aromatic aldehydes and ketones .

- Catalysts : KOH or NaOH (0.1–0.3 M) at 0–50°C facilitates enolate formation, critical for cross-aldol addition .

- Isomer control : The E-configuration is stabilized by conjugation between the enone system and aryl groups, confirmed by NMR coupling constants (J = 12–16 Hz for trans-vinylic protons) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : H NMR confirms the E-stereochemistry (trans-vinylic protons at δ 6.8–7.5 ppm with J ~15 Hz). C NMR identifies carbonyl (δ 190–200 ppm) and nitrophenyl/morpholine carbons .

- IR : Strong C=O stretch (~1680 cm) and NO symmetric/asymmetric vibrations (~1520 and 1350 cm) .

- Mass spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., Michael addition), while higher temperatures (50°C) accelerate condensation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may increase reaction rates but require careful pH control to avoid decomposition .

- Catalyst loading : Excess base (e.g., KOH) improves enolate formation but may hydrolyze the morpholine ring; stoichiometric optimization is critical .

Q. What strategies resolve structural ambiguities in crystallographic studies?

- X-ray diffraction (XRD) : Single-crystal analysis reveals dihedral angles between the morpholine ring and nitrophenyl group (e.g., ~25°), influencing conjugation and reactivity .

- DFT calculations : Compare experimental bond lengths (C=O: ~1.22 Å) with theoretical values to validate electronic effects from the nitro group .

Q. How do conflicting reports on bioactivity arise, and how can they be addressed?

Discrepancies in antimicrobial or anticancer activity often stem from:

- Assay variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or cancer cell lines (e.g., MCF-7 vs. HeLa) .

- Concentration gradients : IC values may vary due to solubility limits in DMSO/PBS buffers .

- Structural analogs : Subtle changes (e.g., chloro vs. nitro substituents) significantly alter pharmacokinetic profiles .

Q. What advanced methods improve purity assessment beyond HPLC?

- Chiral chromatography : Resolves enantiomeric impurities if asymmetric centers are present .

- Thermogravimetric analysis (TGA) : Detects solvent residues or decomposition products undetected by HPLC .

Methodological Challenges and Solutions

Q. Why does microwave-assisted synthesis outperform traditional methods for this compound?

Microwave irradiation reduces reaction times (from hours to minutes) by enhancing thermal energy transfer. For example, 80% yield is achieved in 20 minutes at 100°C versus 6 hours under reflux .

Q. How can computational modeling guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.